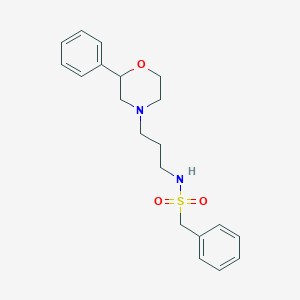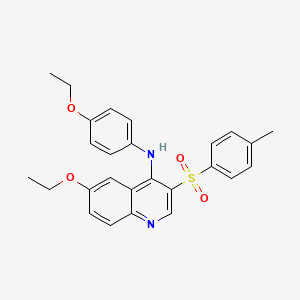
4-Chloro-2-cyclopropylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclopropylquinazoline (4-CCQ) is an organic compound used in the synthesis of a variety of different compounds. It is a heterocyclic aromatic compound, containing both a nitrogen and a chlorine atom in its structure. 4-CCQ has been used in a variety of scientific research applications, as well as in laboratory experiments, due to its unique properties.
Aplicaciones Científicas De Investigación
Anticancer Potential
4-Chloro-2-cyclopropylquinazoline derivatives have shown promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 4-chloroquinazoline, has been identified as a potent apoptosis inducer and a promising anticancer agent, particularly effective in breast cancer models due to its high blood-brain barrier penetration (Sirisoma et al., 2009). Similarly, various 4-chloro-3,4-dihydroquinazoline derivatives synthesized for biological screening have demonstrated significant potential in cancer treatment (Patel et al., 2020).
Synthesis and Reactivity
The reactivity of 4-chloroquinazoline, a closely related compound, is noteworthy for its role as a versatile building block in chemical synthesis. It acts as a crucial component in the direct introduction of the 2-quinazolinyl moiety, with various methods tested for the selective removal of the 4-chloro substituent (Henriksen & Sørensen, 2006).
Microwave-Assisted Synthesis
Advancements in microwave-assisted synthesis have been applied to 4-chloroquinazoline derivatives. This method has demonstrated efficiency in synthesizing various N-aryl heterocyclic substituted-4-aminoquinazoline compounds, highlighting the advantages of microwave irradiation in comparison to classical methods (Liu et al., 2006).
Antiplasmodial and Antimicrobial Activities
Studies have also explored the antiplasmodial and antimicrobial activities of 4-chloroquinazoline derivatives. For instance, a study on N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds synthesized from 4-chloroquinazoline showed potential in vitro antiproliferative activities against some cancer cells, although with weaker results than standard drugs (Liu et al., 2007). In another study, different pH requirements were associated with the divergent inhibitory effects of chloroquine, a 4-aminoquinoline, on human and avian influenza A viruses, highlighting its potential as an antiviral drug (Di Trani et al., 2007).
Structure-Function Relationships
The structure-function relationships of aminoquinolines, including chloroquine and 4-aminoquinolines, have been studied to understand their mechanism of action, particularly in malaria therapy (Egan et al., 2000).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBRXDZPRMYVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898044-61-6 |
Source


|
| Record name | 4-chloro-2-cyclopropylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

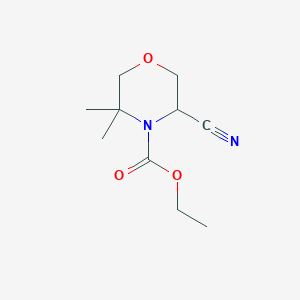

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)
![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)
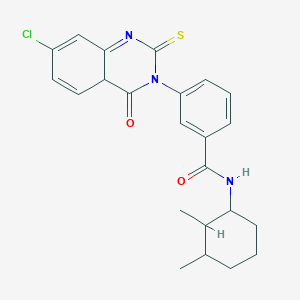


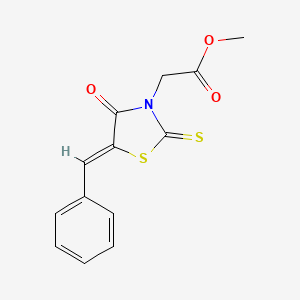

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

